3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Descripción
Propiedades
IUPAC Name |
3,5-dimethyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-16-11-17(2)13-20(12-16)25(32)27-21-7-3-5-18(14-21)22-8-9-23-28-29-24(31(23)30-22)19-6-4-10-26-15-19/h3-15H,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCAJJWPKYLKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl-triazolopyridazine intermediate, which is then coupled with the benzamide derivative under specific conditions. Common reagents used in these reactions include pyridine, triazole, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Catalysts and automated systems are often employed to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to 3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in tumor growth. For example, studies have reported that triazole derivatives can selectively inhibit c-Met kinases, which are often overexpressed in various cancers .
Antitubercular Activity
The compound's application extends to the development of anti-tubercular agents. Research has demonstrated that similar benzamide derivatives can effectively inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis.
- Efficacy : Certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that modifications to the benzamide structure can enhance its activity against this pathogen.
Neuroprotective Effects
There is emerging evidence that compounds with similar scaffolds may possess neuroprotective properties. For instance, pyridazine derivatives have been investigated for their potential in treating neurodegenerative diseases like Huntington's disease.
- Research Findings : A study highlighted the ability of certain pyridazine-based compounds to modulate pathways related to neuronal survival and function .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of triazolo-pyridazine derivatives on cancer cell lines. The results indicated that specific modifications to the structure led to enhanced potency against breast and lung cancer cells. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Antitubercular Activity
In another study focusing on anti-tubercular agents, several benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. The results showed that compounds with a similar structural motif as 3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide displayed promising activity and low cytotoxicity towards human cells .
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is compared to structurally related molecules with variations in substituents, core scaffolds, and functional groups. Key comparisons include:
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Structural Differences :
- Triazolo-pyridazine substituent : Lin28-1632 has a methyl group at the triazolo-pyridazine position, whereas the target compound features a pyridin-3-yl group.
- Amide group : Lin28-1632 uses an acetamide linker, while the target compound employs a 3,5-dimethylbenzamide.
- Functional Implications :
- The pyridin-3-yl group in the target compound may improve binding affinity through π-π stacking or hydrogen bonding compared to the methyl group in Lin28-1632.
- The bulkier benzamide moiety in the target compound could enhance metabolic stability but reduce solubility relative to Lin28-1632’s acetamide .
(E)-4b (2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid)
- Structural Differences: Core scaffold: (E)-4b incorporates a pyrazolyl group fused to the triazolo-pyridazine, whereas the target compound uses a phenyl linker. Functional group: (E)-4b terminates in a propenoic acid, contrasting with the target’s benzamide.
- The pyrazolyl-triazolo-pyridazine core in (E)-4b may confer distinct conformational rigidity compared to the target compound’s phenyl-triazolo-pyridazine system .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Inferred Bioactivity
| Compound Name | Assayed Activity | Concentration/IC₅₀ | Reference |
|---|---|---|---|
| Lin28-1632 | Lin28 protein inhibition | 80 µM (topical) | [1] |
| (E)-4b | Not explicitly reported | N/A | [2] |
Research Findings
- Lin28-1632 : Demonstrated functional inhibition of Lin28 proteins, critical in stem cell differentiation and cancer progression, via topical application at 80 µM . Its simpler structure (methyl and acetamide groups) suggests prioritization of solubility over target affinity.
- (E)-4b: High melting point (253–255°C) indicates strong crystalline stability, likely due to hydrogen-bonding networks from the propenoic acid and benzoylamino groups . This property may favor solid formulation but complicate solubility.
- The pyridin-3-yl group may mimic adenine in ATP-binding pockets, a common feature in kinase inhibitors.
Actividad Biológica
3,5-Dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide (CAS No. 891116-50-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is , with a molecular weight of 420.5 g/mol. The structure includes a triazole fused to a pyridazine ring, which is known for its diverse biological activities.
Research indicates that compounds containing triazole and pyridazine moieties exhibit various pharmacological effects:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of c-Met protein kinase, which plays a critical role in cancer progression and metastasis. Inhibitors targeting this pathway are currently being investigated for therapeutic applications in oncology .
- GABA Receptor Modulation : Some derivatives have been noted for their ability to modulate GABA_A receptors, suggesting potential use in treating neurological disorders .
Pharmacological Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- In Vivo Efficacy : Animal models have shown that administration of this compound leads to significant tumor regression in xenograft models of human cancers .
Case Studies
A series of preclinical studies highlighted the efficacy of 3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide:
- Study A : In a study involving lung cancer models, the compound was administered at varying doses (10 mg/kg to 50 mg/kg). Results indicated a dose-dependent reduction in tumor size with minimal toxicity observed .
- Study B : Another investigation focused on neuroprotective effects where the compound exhibited significant protective effects against oxidative stress-induced neuronal damage in vitro .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, and what are common pitfalls in its synthesis?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with carbonyl-containing precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Step 2 : Suzuki-Miyaura cross-coupling to introduce the pyridin-3-yl group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmosphere conditions .
- Step 3 : Benzamide coupling via EDC/HOBt-mediated amidation. Common issues include low yields due to steric hindrance at the phenyl ring and side reactions from residual moisture .
- Validation : Monitor intermediates using LC-MS and confirm purity via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and carbon backbone. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in ethanol/water mixtures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coats, and goggles are mandatory due to potential irritancy (data extrapolated from structurally similar triazolo-pyridazines) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict interactions with kinase domains (e.g., EGFR or ALK). Focus on the triazolo-pyridazine core’s π-π stacking and hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Cross-reference IC₅₀ values across studies (e.g., cancer cell lines vs. enzyme assays) to identify assay-specific variability .
- Dose-Response Refinement : Perform 8-point dilution curves (0.1–100 µM) in triplicate to minimize false positives .
- Off-Target Screening : Use panels like Eurofins CEREP to assess selectivity against 50+ kinases .
Q. How does structural modification of the benzamide moiety impact pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., -OCH₃, -CF₃) at the 3,5-dimethyl positions.
- ADME Profiling :
- Solubility : Shake-flask method (PBS pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .
- Data Interpretation : Lipophilic groups (e.g., -CF₃) enhance membrane permeability but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
